molecular formula C27H28N2O B14215825 1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-20-3

1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-

Cat. No.: B14215825
CAS No.: 827015-20-3
M. Wt: 396.5 g/mol
InChI Key: FWFUMOSMWPRDDM-UHFFFAOYSA-N
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Description

1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperidinylmethyl group attached to the indole core.

Preparation Methods

The synthesis of 1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with an appropriate ketone to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indole core.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired reaction pathways and product formation .

Scientific Research Applications

1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits in neurological conditions .

Comparison with Similar Compounds

When compared to other similar compounds, 1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- stands out due to its unique structural features and diverse range of applications. Similar compounds include:

Properties

CAS No.

827015-20-3

Molecular Formula

C27H28N2O

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C27H28N2O/c1-30-26-14-8-6-12-23(26)27-24(22-11-5-7-13-25(22)28-27)19-29-17-15-21(16-18-29)20-9-3-2-4-10-20/h2-14,21,28H,15-19H2,1H3

InChI Key

FWFUMOSMWPRDDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C3=CC=CC=C3N2)CN4CCC(CC4)C5=CC=CC=C5

Origin of Product

United States

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